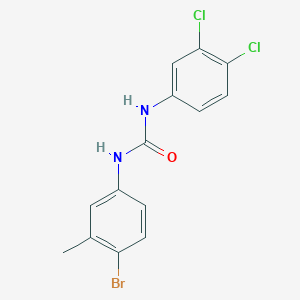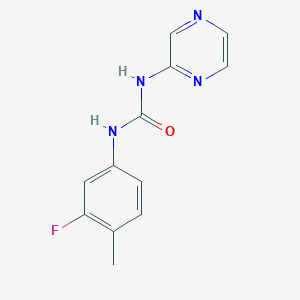
N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea, also known as BR-DPU, is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. BR-DPU is a urea derivative that has been synthesized through a specific method and has been found to exhibit specific biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea involves its ability to bind to the ATP-binding site of specific enzymes such as PKC and CDK2. This binding leads to the inhibition of the enzymatic activity, which results in the suppression of specific cellular processes. The precise mechanism of action of this compound is still under investigation, and further research is required to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. Inhibition of PKC and CDK2 has been linked to the suppression of cell proliferation and induction of apoptosis. In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of specific pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea exhibits several advantages for lab experiments. It has been found to be highly selective for specific enzymes, which makes it an ideal candidate for studying specific cellular processes. In addition, its synthetic method is relatively straightforward, which makes it easy to obtain in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
Several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea exist. One area of research involves the identification of specific enzymes that this compound can inhibit. This can lead to the development of more specific inhibitors for specific cellular processes. Another area of research involves the optimization of the synthetic method for this compound to improve its yield and purity. Finally, further research is required to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is required to fully understand the potential of this compound in various fields.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea has been found to exhibit significant potential in various scientific research applications. One of the primary areas of research involves its use as an inhibitor of specific enzymes such as protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2). Inhibition of these enzymes has been linked to the treatment of various diseases such as cancer and inflammation.
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c1-8-6-9(2-4-11(8)15)18-14(20)19-10-3-5-12(16)13(17)7-10/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVUHFNTVQHTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4284454.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4284457.png)
![1-(ethylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284464.png)
![1-(ethylsulfonyl)-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284483.png)
![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4284491.png)
![4-(4,6-dimethyl-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4284499.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284502.png)

![N-[1-(4-methylphenyl)ethyl]-N'-propylurea](/img/structure/B4284514.png)
![N-(4-bromo-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284523.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284536.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284543.png)
![N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4284550.png)
